
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-fluoro-3-nitrophenyl group and a phenoxy group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.
Coupling Reaction: The 4-fluoro-3-nitroaniline is then coupled with 2-phenoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction: Formation of N-(4-amino-3-nitrophenyl)-2-phenoxybenzamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes, leading to cell lysis . The nitro and fluoro groups play a crucial role in stabilizing the molecule within the target enzyme’s active site.
Comparison with Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Comparison: N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide is unique due to the presence of both the phenoxy and benzamide groups, which confer distinct chemical properties and reactivity compared to its analogs. The phenoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Biological Activity
N-(4-Fluoro-3-nitrophenyl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that explore its synthesis, biological evaluation, and mechanisms of action.
1. Synthesis and Structure
The compound can be synthesized through a series of chemical reactions involving the appropriate aniline derivatives and phenoxybenzoyl chlorides. The presence of the nitro and fluoro substituents is crucial for enhancing its biological activity. The molecular structure is characterized by a benzamide core with a phenoxy group, which is known to influence pharmacological properties.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|---|
This compound | Klebsiella pneumoniae | 16 | 16 | Bactericidal |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 8 | 8 | Bactericidal |
Ciprofloxacin | Klebsiella pneumoniae | 4 | 4 | Bactericidal |
The compound has shown effective bactericidal activity against Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating strong potential for further development as an antibacterial agent .
3. Antitubercular Activity
In a study focusing on antitubercular activity, derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that several compounds exhibited potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL. Notably, one derivative demonstrated an MIC of just 4 μg/mL against both sensitive and rifampin-resistant strains .
4. Anticancer Potential
The anticancer properties of this compound are also being explored. Compounds within this class have shown varying degrees of cytotoxicity against different cancer cell lines, although specific studies on this compound are still limited. The general trend indicates that modifications to the phenoxy group can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Case Study: Combination Therapy
A study investigated the synergistic effects of this compound in combination with traditional antibiotics like ciprofloxacin and meropenem against resistant strains of Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to individual treatments, indicating a promising avenue for overcoming antibiotic resistance .
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the nitro and fluoro groups significantly affect its biological activity. For instance, introducing additional halogen atoms or varying the alkyl chain length on the phenoxy group can lead to improved antimicrobial properties .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4/c20-16-11-10-13(12-17(16)22(24)25)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUUDUATUIEGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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